molecular formula C19H21ClN2O3S B2930254 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide CAS No. 946270-53-7

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide

Cat. No. B2930254
CAS RN: 946270-53-7
M. Wt: 392.9
InChI Key: JXVGGRKLPBJTQP-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide, also known as BQS, is a chemical compound that has been widely used in scientific research. BQS is a heterocyclic compound that contains a quinoline ring and a sulfonamide group. It has been found to possess a variety of biological activities and has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Antitumor Activities

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds showed potent efficacy, surpassing that of Doxorubicin, a reference drug, indicating their potential as new antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Synthesis Methodologies

Research has explored the synthesis of tetrahydroquinazoline and isoquinolinesulfonamide derivatives, indicating the versatile chemical behavior and potential pharmaceutical applications of these compounds. Such studies contribute to the development of new synthetic routes and compounds with potential biological activities (Cremonesi, Croce, & Gallanti, 2010).

Antimicrobial Agents

Some synthesized quinoline derivatives, combined with the sulfonamide moiety, have been tested for their antimicrobial activity. These studies aim to develop new antimicrobial agents, highlighting the compounds' efficacy against Gram-positive bacteria, which suggests their potential application in treating bacterial infections (Anonymous, 2019).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-26(24,25)18-7-5-4-6-16(18)20/h4-7,9-10,13,21H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVGGRKLPBJTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide

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